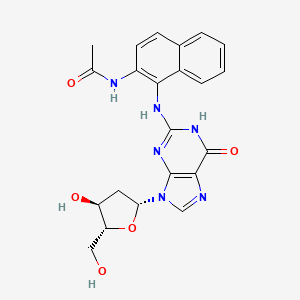
N-(2-Acetamidonaphthalen-1-yl)-2'-deoxyguanosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Acetamidonaphthalen-1-yl)-2’-deoxyguanosine is a synthetic compound that combines the structural features of naphthalene and deoxyguanosine. This compound is of interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of the naphthalene moiety imparts unique chemical properties, while the deoxyguanosine component is significant in nucleic acid chemistry.
准备方法
The synthesis of N-(2-Acetamidonaphthalen-1-yl)-2’-deoxyguanosine typically involves multi-step organic reactions. One common synthetic route includes the acylation of 2-naphthylamine with acetic anhydride to form 2-acetamidonaphthalene. This intermediate is then coupled with 2’-deoxyguanosine under specific reaction conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.
化学反应分析
N-(2-Acetamidonaphthalen-1-yl)-2’-deoxyguanosine undergoes various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized using reagents like potassium permanganate, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts to convert the naphthalene ring to a dihydronaphthalene structure.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, allowing for the introduction of various functional groups. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and electrophiles such as halogens. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
N-(2-Acetamidonaphthalen-1-yl)-2’-deoxyguanosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be incorporated into nucleic acids for studying DNA interactions and modifications.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of N-(2-Acetamidonaphthalen-1-yl)-2’-deoxyguanosine involves its interaction with nucleic acids. The compound can intercalate into DNA, disrupting the normal base pairing and affecting the replication and transcription processes. Molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism. The pathways involved may include DNA damage response and repair mechanisms.
相似化合物的比较
N-(2-Acetamidonaphthalen-1-yl)-2’-deoxyguanosine can be compared with other similar compounds such as:
Naphthalene derivatives: These compounds share the naphthalene moiety but differ in their functional groups and biological activities.
Deoxyguanosine analogs: These compounds have modifications on the deoxyguanosine structure, affecting their interaction with DNA. The uniqueness of N-(2-Acetamidonaphthalen-1-yl)-2’-deoxyguanosine lies in its combined structural features, which impart distinct chemical and biological properties.
属性
CAS 编号 |
253270-16-5 |
|---|---|
分子式 |
C22H22N6O5 |
分子量 |
450.4 g/mol |
IUPAC 名称 |
N-[1-[[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]amino]naphthalen-2-yl]acetamide |
InChI |
InChI=1S/C22H22N6O5/c1-11(30)24-14-7-6-12-4-2-3-5-13(12)18(14)25-22-26-20-19(21(32)27-22)23-10-28(20)17-8-15(31)16(9-29)33-17/h2-7,10,15-17,29,31H,8-9H2,1H3,(H,24,30)(H2,25,26,27,32)/t15-,16+,17+/m0/s1 |
InChI 键 |
HSSMOXFTGDGVNT-GVDBMIGSSA-N |
手性 SMILES |
CC(=O)NC1=C(C2=CC=CC=C2C=C1)NC3=NC4=C(C(=O)N3)N=CN4[C@H]5C[C@@H]([C@H](O5)CO)O |
规范 SMILES |
CC(=O)NC1=C(C2=CC=CC=C2C=C1)NC3=NC4=C(C(=O)N3)N=CN4C5CC(C(O5)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


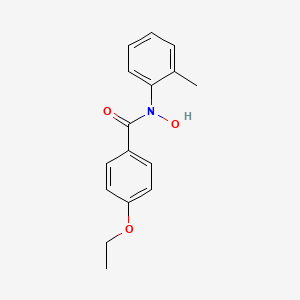
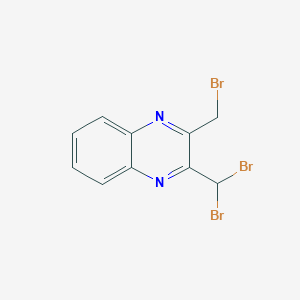
![Dimethyl [(1S)-3-oxocycloheptyl]propanedioate](/img/structure/B14234711.png)
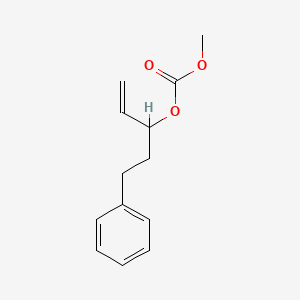
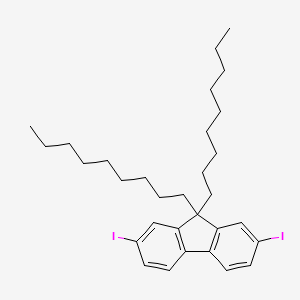
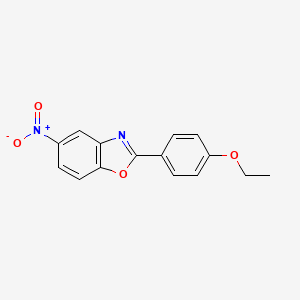
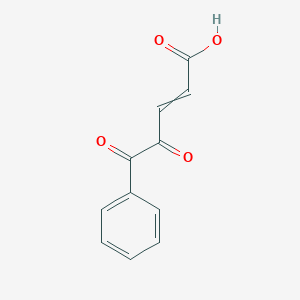
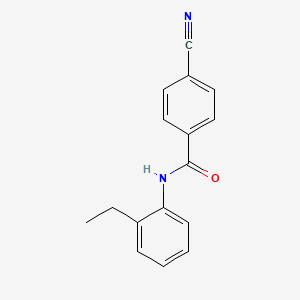
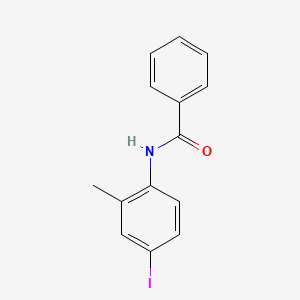
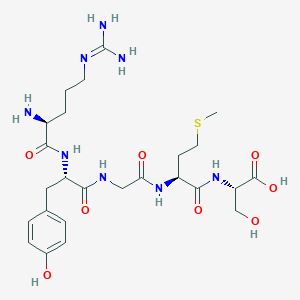
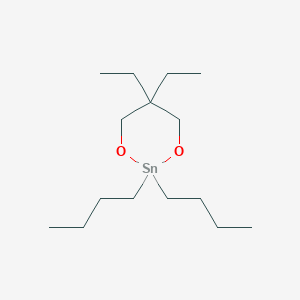
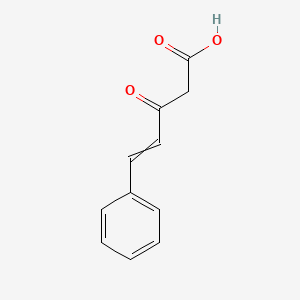
![(2-{[2-(Ethoxycarbonyl)prop-2-en-1-yl]oxy}ethyl)phosphonic acid](/img/structure/B14234758.png)
![Methyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate](/img/structure/B14234774.png)
